
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a chloro group, two methyl groups, and a tetrahydro-2H-pyran-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nicotinonitrile core and introduce the chloro and methyl groups through a series of substitution reactions. The tetrahydro-2H-pyran-4-yl group can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized nicotinonitrile derivatives.
科学研究应用
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism by which 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Nicotinonitrile: The core structure of the compound, which can be modified to produce various derivatives.
Chloromethylpyridines: Compounds with similar chloro and methyl substitutions on a pyridine ring.
Uniqueness
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler or less substituted analogs
属性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
2-chloro-4,5-dimethyl-6-(oxan-4-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)12(10-3-5-17-6-4-10)16-13(14)11(8)7-15/h10H,3-6H2,1-2H3 |
InChI 键 |
AWYPTSWNMJGWIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1C#N)Cl)C2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


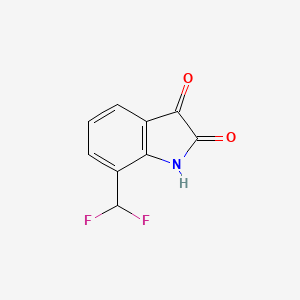

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
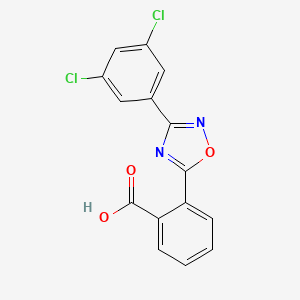
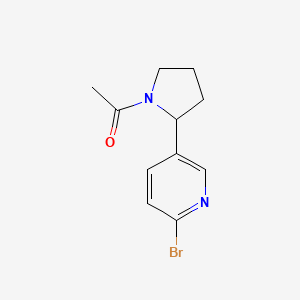


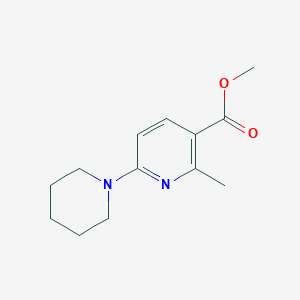
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
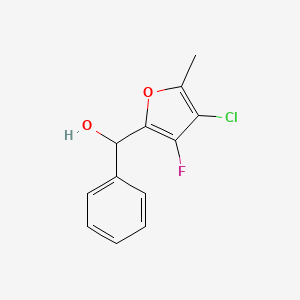

![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
